molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2

2-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1353724
CAS No.: 3156-43-2
M. Wt: 165.15 g/mol
InChI Key: PMDYAIGGZBRBFX-AATRIKPKSA-N
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Description

2-[(E)-2-Nitroethenyl]phenol is an organic compound characterized by the presence of a phenol group and a nitroethenyl group

Mechanism of Action

Target of Action

Phenolic compounds, such as 2-[(E)-2-Nitroethenyl]phenol, are known to interact with a wide range of targets in the body. They are believed to physically contact target promoters to effect transcriptional activation . Our understanding of the full complement of regulatory proteins and the definitive mechanics of enhancer action is incomplete .

Mode of Action

Phenolic compounds exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . With potent action mechanisms interfering with bacterial cell wall synthesis, DNA replication, or enzyme production, phenolics can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Biochemical Pathways

Phenolic compounds are biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds. The shikimate pathway is responsible for the biosynthesis of phenolic acids , while the phenylpropanoid pathway connects primary metabolism to secondary metabolism .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Phenolic compounds are rarely absorbed and excreted in their ingested forms, but are extensively metabolized in the body . The Phenol-Explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals .

Result of Action

Phenolic compounds are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . When phenol is treated with concentrated nitric acid, the nitration results in the formation of 2, 4, 6-trinitrophenol (commonly called picric acid) .

Action Environment

Phenolic compounds exist in water bodies due to the discharge of polluted wastewater from industrial, agricultural, and domestic activities into water bodies . They also occur as a result of natural phenomena. These compounds are known to be toxic and inflict both severe and long‐lasting effects on both humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-Nitroethenyl]phenol typically involves the nitration of phenol followed by the introduction of an ethenyl group. One common method is the reaction of phenol with nitroethene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(E)-2-Nitroethenyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[(E)-2-Nitroethenyl]phenol is unique due to the presence of both a nitro and an ethenyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYAIGGZBRBFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-43-2
Record name NSC170698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Hydroxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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